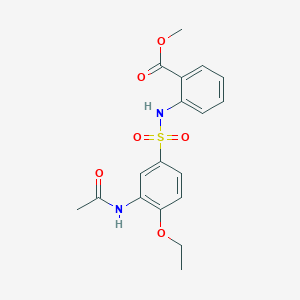
methyl 2-(3-acetamido-4-ethoxyphenylsulfonamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-acetamido-4-ethoxyphenylsulfonamido)benzoate, also known as Methyl AEBSF, is a sulfhydryl-reactive serine protease inhibitor. It is widely used in biochemical and medical research for its ability to inhibit the activity of serine proteases.
Mecanismo De Acción
Methyl 2-(3-acetamido-4-ethoxyphenylsulfonamido)benzoate AEBSF is a sulfhydryl-reactive serine protease inhibitor. It works by reacting with the sulfhydryl group of the serine residue in the active site of the protease, thereby inhibiting its activity. The inhibition is irreversible, as the inhibitor forms a covalent bond with the protease.
Biochemical and Physiological Effects:
This compound AEBSF has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit blood coagulation by inhibiting the activity of thrombin. It has also been shown to inhibit inflammation by inhibiting the activity of trypsin and chymotrypsin. In addition, it has been shown to have anti-cancer properties by inhibiting the activity of serine proteases that are involved in cancer cell growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(3-acetamido-4-ethoxyphenylsulfonamido)benzoate AEBSF has several advantages for lab experiments. It is a highly specific inhibitor of serine proteases, which makes it useful for studying the role of these enzymes in various biological processes. It is also stable and easy to use, which makes it a popular choice for researchers. However, it has some limitations as well. It is an irreversible inhibitor, which means that it cannot be used to study the kinetics of protease inhibition. In addition, it may react with other sulfhydryl-containing proteins, which can lead to non-specific effects.
Direcciones Futuras
There are several future directions for research on methyl 2-(3-acetamido-4-ethoxyphenylsulfonamido)benzoate AEBSF. One area of research is to study the role of serine proteases in cancer and to develop new inhibitors that can be used to treat cancer. Another area of research is to study the role of serine proteases in inflammation and to develop new inhibitors that can be used to treat inflammatory diseases. Finally, there is a need to develop new inhibitors that can be used to study the kinetics of protease inhibition and to better understand the mechanisms of protease inhibition.
Métodos De Síntesis
Methyl 2-(3-acetamido-4-ethoxyphenylsulfonamido)benzoate AEBSF is synthesized by reacting ethyl 4-(3-acetamido-4-ethoxyphenylsulfonamido)benzoate with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate. The product is then purified by recrystallization to obtain pure this compound AEBSF.
Aplicaciones Científicas De Investigación
Methyl 2-(3-acetamido-4-ethoxyphenylsulfonamido)benzoate AEBSF is widely used in biochemical and medical research as a serine protease inhibitor. It is used to inhibit the activity of serine proteases such as trypsin, chymotrypsin, and thrombin. It is also used to study the role of serine proteases in various biological processes such as blood coagulation, inflammation, and cancer.
Propiedades
IUPAC Name |
methyl 2-[(3-acetamido-4-ethoxyphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-4-26-17-10-9-13(11-16(17)19-12(2)21)27(23,24)20-15-8-6-5-7-14(15)18(22)25-3/h5-11,20H,4H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHHSAMDDWOZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide](/img/structure/B7699084.png)

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-difluorophenyl)acetamide](/img/structure/B7699097.png)


![2-bromo-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699114.png)

![5-(4-chloro-N-methylphenylsulfonamido)-N-cyclopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7699132.png)




![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)